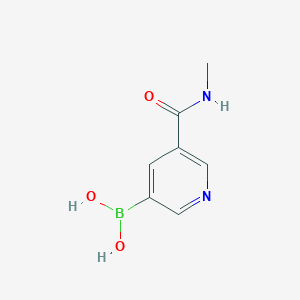

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Description

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a methylcarbamoyl group at the 5-position and a boronic acid moiety at the 3-position. Its molecular formula is C₇H₉BN₂O₃ (molecular weight: 179.97 g/mol), and it is commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl compounds for pharmaceutical and materials science applications . The methylcarbamoyl group enhances solubility and may influence electronic properties, making it a versatile intermediate in medicinal chemistry.

Properties

CAS No. |

1246022-34-3 |

|---|---|

Molecular Formula |

C7H9BN2O3 |

Molecular Weight |

179.97 g/mol |

IUPAC Name |

[5-(methylcarbamoyl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-6(8(12)13)4-10-3-5/h2-4,12-13H,1H3,(H,9,11) |

InChI Key |

RCPVUDMPXOZRCM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)NC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with a boron reagent under specific conditions to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridine derivatives (from substitution reactions).

Scientific Research Applications

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Mechanism of Action

The mechanism of action of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation in the presence of a palladium catalyst during Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, leading to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid, highlighting differences in substituents, molecular properties, and applications:

Electronic and Steric Effects

- Methylcarbamoyl vs. tert-Butylcarbamoyl : The tert-butyl analog (CAS 913835-99-1) exhibits greater steric bulk, which can hinder access to the boron center in Suzuki reactions, reducing reaction rates compared to the methyl derivative .

- Methoxycarbonyl Substitution : The methoxycarbonyl group (CAS 871329-53-2) withdraws electron density, increasing the boron atom’s electrophilicity and accelerating transmetallation in cross-couplings .

Biological Activity

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring with a methylcarbamoyl substituent, which enhances its interaction with various biological targets. The following sections explore its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Boronic Acid Group : The introduction of the boronic acid functional group is crucial for the compound's biological activity.

- Substitution Reactions : The methylcarbamoyl group is introduced via nucleophilic substitution, enhancing the compound's selectivity towards specific enzymes and receptors.

Antioxidant and Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant properties, as evidenced by its low IC50 values in DPPH and CUPRAC assays:

| Activity Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

Additionally, the compound has shown effective antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL, indicating its potential as an antibacterial agent .

Cytotoxicity

In vitro studies have revealed that this compound exhibits selective cytotoxicity against cancer cell lines while sparing healthy cells:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Cancer) | 18.76 ± 0.62 |

| Healthy Cell Line | No Toxic Effect |

This selectivity suggests that the compound could be developed further for anticancer therapies .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, yielding varying IC50 values across different enzymes:

| Enzyme Type | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results highlight the compound's potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases and metabolic disorders .

Case Studies

Several case studies have investigated the biological activity of boronic acid derivatives similar to this compound:

- Anticancer Activity : A study on boronic acid derivatives indicated their effectiveness as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Applications : Research has shown that boronic acids can disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.